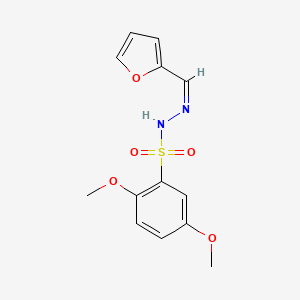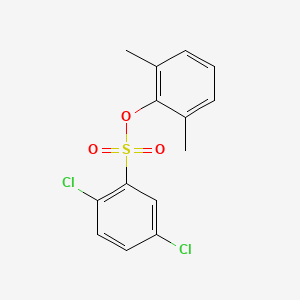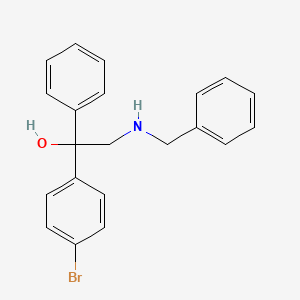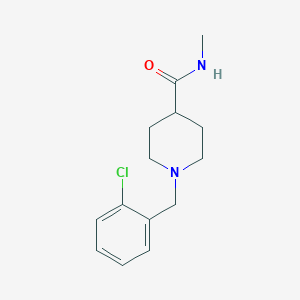
N'-(2-furylmethylene)-2,5-dimethoxybenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-furylmethylene)-2,5-dimethoxybenzenesulfonohydrazide, also known as FDMB, is a chemical compound that has been studied for its various applications in scientific research. FDMB is a sulfonohydrazide derivative that has been synthesized through several methods. The compound has shown promising results in various research studies due to its unique mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N'-(2-furylmethylene)-2,5-dimethoxybenzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(2-furylmethylene)-2,5-dimethoxybenzenesulfonohydrazide in lab experiments is its high purity and stability. This compound can be synthesized with high yields and purity, which makes it a reliable compound for use in various research studies. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N'-(2-furylmethylene)-2,5-dimethoxybenzenesulfonohydrazide. One area of research is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another area of research is the study of the mechanism of action of this compound, which may provide new insights into its potential therapeutic applications. Additionally, this compound can be studied in combination with other compounds to determine its potential synergistic effects in the treatment of various diseases.
Méthodes De Synthèse
N'-(2-furylmethylene)-2,5-dimethoxybenzenesulfonohydrazide can be synthesized through several methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with furylhydrazine, followed by the addition of sodium methoxide. Another method involves the reaction of 2,5-dimethoxybenzenesulfonyl hydrazide with furfural in the presence of a catalyst. These methods have been found to produce high yields of this compound with good purity.
Applications De Recherche Scientifique
N'-(2-furylmethylene)-2,5-dimethoxybenzenesulfonohydrazide has been studied for its various applications in scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an antifungal agent, where it has shown promising results in inhibiting the growth of fungal cells.
Propriétés
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-18-10-5-6-12(19-2)13(8-10)21(16,17)15-14-9-11-4-3-7-20-11/h3-9,15H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQQSUYDZFHLGV-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NN=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N/N=C\C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)
![2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)






![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5125585.png)
![methyl 4-[({3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5125590.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B5125595.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-fluorophenyl)ethanediamide]](/img/structure/B5125603.png)
![6-amino-4-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5125611.png)